2-(2-Ethylphenyl)ethan-1-amine
Description
Contextualization of Phenylethylamine Derivatives in Organic Chemistry
Phenylethylamines are a class of organic compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.orgwikipedia.org This fundamental structure serves as a scaffold for a vast array of derivatives, which are formed by substituting one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various functional groups. wikipedia.orgwikipedia.org
This class of compounds is notable for its presence in both natural and synthetic chemistry. Endogenous molecules such as the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862) are substituted phenylethylamines, highlighting their crucial role in biological systems. wikipedia.org The parent compound, phenethylamine (B48288) itself, is a natural monoamine alkaloid that acts as a central nervous system stimulant in humans. wikipedia.org
In the realm of synthetic organic chemistry, the phenylethylamine framework is the basis for numerous pharmaceuticals and research chemicals. wikipedia.orgacs.org Well-known examples include amphetamines, which feature a methyl group at the alpha position of the ethyl chain, and certain hallucinogens. wikipedia.org The versatility of the phenylethylamine structure allows chemists to modulate the pharmacological and chemical properties of the resulting derivatives by making precise structural modifications.
Historical and Current Research Trajectories for 2-(2-Ethylphenyl)ethan-1-amine and Related Structures
The scientific exploration of phenylethylamines has a rich history, dating back to the late 19th and early 20th centuries with the isolation and synthesis of mescaline, a naturally occurring psychedelic phenethylamine from the peyote cactus. nih.gov This early work laid the foundation for extensive research into the synthesis and effects of a wide range of phenylethylamine derivatives. acs.orgnih.gov
A pivotal figure in this field is Alexander Shulgin, whose work in the latter half of the 20th century systematically explored the synthesis and activity of numerous phenylethylamines, significantly expanding the known chemical space of these compounds. acs.orgmcgill.ca His research demonstrated how subtle changes to the molecular structure could lead to profound differences in activity. mcgill.ca
Current research into phenylethylamine derivatives continues to be an active area. Modern synthetic methods, such as palladium-catalyzed C-H activation reactions, are being developed to create novel and complex derivatives with high selectivity. mdpi.com Research is also focused on the discovery of new agonists for receptors like the trace amine-associated receptor 1 (TAAR1), with some phenylethylamine-like structures showing promise for the treatment of psychotic disorders. mdpi.com The study of compounds like this compound fits within this ongoing trajectory of exploring how structural modifications to the basic phenylethylamine scaffold influence chemical and biological properties.
Scope and Significance of Academic Investigations Pertaining to this compound
Academic investigations into this compound and its analogues are primarily centered on understanding its chemical properties and potential applications as a building block in organic synthesis. While specific research on this exact molecule is not extensively documented in mainstream literature, its structural components suggest its relevance in several areas of chemical research.
The presence of the primary amine and the substituted phenyl ring makes it a useful intermediate for the synthesis of more complex molecules. For instance, the amine group can be a site for further functionalization, and the aromatic ring can undergo various substitution reactions. Research on structurally similar compounds, such as other alkyl-substituted phenylethylamines, is often aimed at developing new ligands for biological targets or creating novel materials. acs.org Therefore, the academic significance of this compound lies in its potential contribution to the toolkit of synthetic chemists and its role in the broader exploration of the structure-property relationships within the phenylethylamine class.
Below are tables detailing some of the known properties and identifiers for this compound and a related compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H15N |
| IUPAC Name | This compound |
| Synonyms | 2-(2-Ethylphenyl)ethanamine |
Note: Comprehensive experimental data for this specific compound is limited in publicly available databases. The table reflects basic identifiers.
Table 2: Properties of the Related Compound 1-(2-ethylphenyl)ethan-1-amine
| Property | Value |
| CAS Number | 807265-50-5 |
| Molecular Weight | 149.24 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
Data sourced from a commercial supplier. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAFKJPZDKNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 2 Ethylphenyl Ethan 1 Amine
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis of 2-(2-Ethylphenyl)ethan-1-amine
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and fragmentation pathways of this compound. scispace.comresearchgate.neteuropa.eu HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the unambiguous determination of a compound's molecular formula. rsc.org For this compound (C₁₀H₁₅N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value.
The technique is particularly valuable in distinguishing between isomers, which have the same nominal mass but different exact masses due to their distinct atomic arrangements. researchgate.net Isotopic analysis, a feature of HRMS, examines the relative abundance of isotopes (e.g., ¹³C, ¹⁵N) within the molecule, providing further confidence in the elemental composition. arxiv.org
Collision-induced dissociation (CID) studies within a tandem mass spectrometer (MS/MS) provide insights into the molecule's structure by breaking it into smaller, charged fragments. scispace.com The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentations would likely involve the cleavage of the ethyl group from the phenyl ring and the loss of the amino group. The resulting fragment ions are then analyzed to piece together the original structure.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₆N⁺ | 150.1277 |
| [M-CH₃]⁺ | C₉H₁₂N⁺ | 134.0964 |
| [M-C₂H₅]⁺ | C₈H₁₀N⁺ | 120.0808 |
| [C₈H₉]⁺ | C₈H₉⁺ | 105.0699 |
Note: The data in this table is predicted and for illustrative purposes. Actual experimental values may vary slightly.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. uni-regensburg.de A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound. researchgate.netnih.gov
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons, the ethyl group protons (both the methyl and methylene (B1212753) groups), and the protons of the ethanamine side chain. The chemical shifts, integration (relative number of protons), and splitting patterns (due to coupling with neighboring protons) are all used in the assignment. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. weebly.com Each unique carbon atom in this compound will give rise to a separate signal. chemicalbook.com The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov For instance, it would show correlations between the protons of the ethyl group and the ethanamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govmagritek.com It is invaluable for assigning which proton signal corresponds to which carbon signal. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ceitec.cznih.gov It is crucial for connecting different parts of the molecule, for example, linking the protons of the ethyl group to the carbons of the phenyl ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.1 - 7.3 | 125 - 130 |
| Aromatic C (quaternary) | - | 138 - 145 |
| CH₂ (ethyl) | ~2.6 | ~25 |
| CH₃ (ethyl) | ~1.2 | ~15 |
| CH₂ (ethanamine) | ~2.9 | ~36 |
| CH₂-NH₂ | ~3.0 | ~43 |
Note: The data in this table is predicted and for illustrative purposes. Actual experimental values will depend on the solvent and other experimental conditions.
NMR spectroscopy can also provide insights into the three-dimensional shape (conformation) and movement (dynamics) of the molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. nih.gov For this compound, NOESY could reveal information about the preferred orientation of the ethyl group relative to the ethanamine side chain. Variable temperature NMR studies can also be employed to study the rates of conformational changes.
When this compound is modified to form adducts or derivatives, advanced NMR techniques are essential for confirming the new structure. nih.govnih.gov For example, if the amine group is acylated, changes in the chemical shifts of the adjacent protons and carbons would be observed in the ¹H and ¹³C NMR spectra. 2D NMR experiments like HMBC would be critical in confirming the new bond formation between the nitrogen and the acyl group. Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H with ²H or ¹³C with ¹⁴C), can be a powerful tool in conjunction with NMR to trace the metabolic fate or reaction pathways of the molecule. scispace.commedchemexpress.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the types of chemical bonds present in a molecule. unina.it
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nist.gov Different functional groups absorb at characteristic frequencies. For this compound, key IR absorptions would include:
N-H stretching vibrations of the primary amine group (typically a doublet around 3300-3400 cm⁻¹). nih.gov
C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and ethanamine groups (below 3000 cm⁻¹).
C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).
N-H bending vibrations (around 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are often prominent in the Raman spectrum.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3400 (doublet) | Weak |
| Aromatic C-H | C-H Stretch | >3000 | Strong |
| Aliphatic C-H | C-H Stretch | <3000 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
| Primary Amine | N-H Bend | ~1600 | Moderate |
Note: The data in this table is generalized. Actual peak positions and intensities can vary.
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Salts
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. To perform this analysis on this compound, it would first need to be crystallized, often as a salt (e.g., hydrochloride or tartrate) to improve crystal quality.
The technique involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional structure of the molecule in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration of this compound
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study these chiral molecules.
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique can be used to determine the enantiomeric purity of a sample and, in some cases, can be used to assign the absolute configuration (R or S) by comparing the experimental spectrum to that of a known standard or to theoretical calculations.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers of this compound would give mirror-image ORD curves. This technique can also be used to assess enantiomeric purity.
Computational Chemistry and Theoretical Investigations of 2 2 Ethylphenyl Ethan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(2-Ethylphenyl)ethan-1-amine
Detailed quantum chemical calculations concerning the electronic structure and reactivity of this compound are not presently available in the scientific literature.
No specific Density Functional Theory (DFT) studies focused on this compound have been identified. Such studies would typically provide insights into the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors.
A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify sites for electrophilic and nucleophilic attack, has not been published.
Molecular Dynamics Simulations of this compound Interactions
There are no specific molecular dynamics simulation studies available for this compound. These simulations would be valuable for understanding its behavior in different solvent environments and its interactions with other molecules over time.
Conformational Analysis of this compound via Computational Methods
A computational conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, has not been reported.
Prediction of Spectroscopic Properties of this compound through Theoretical Models
While theoretical models are often used to predict spectroscopic properties like NMR and IR spectra, no such predictions have been published for this compound.
Reaction Pathway Elucidation and Transition State Analysis for this compound Synthesis and Derivatization
Computational studies elucidating the reaction pathways and analyzing the transition states for the synthesis or derivatization of this compound are not documented in the available literature.
Chemical Reactivity, Derivatization, and Functionalization of 2 2 Ethylphenyl Ethan 1 Amine
Amine Reactivity: Alkylation, Acylation, and Sulfonylation of 2-(2-Ethylphenyl)ethan-1-amine
The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. This reactivity is central to a variety of common synthetic transformations, including alkylation, acylation, and sulfonylation, which are fundamental for building molecular complexity.
Alkylation: As a primary amine, this compound readily undergoes nucleophilic substitution reactions with alkyl halides (e.g., R-X where X = Cl, Br, I) to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism. Control over the degree of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). The use of specific reagents or reaction conditions, such as reductive amination, can provide better selectivity for mono-alkylation.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), typically in the presence of a base to neutralize the acidic byproduct. thieme-connect.de The process is highly efficient and leads to the formation of a stable amide linkage. Acylation is a common strategy for protecting the amine group during other synthetic steps or for introducing specific functional moieties into the molecule. thieme-connect.de
Sulfonylation: Similar to acylation, sulfonylation occurs when the amine reacts with a sulfonyl chloride (RSO₂Cl), most famously tosyl chloride or mesyl chloride, in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group that is a key structural component in many pharmaceutical compounds. The resulting sulfonamide is generally very stable to a wide range of chemical conditions.
The table below summarizes these key reactions of the amine group.
| Reaction Type | Reagent | Resulting Functional Group | General Reaction Scheme |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | C₁₀H₁₅N + R-X → C₁₀H₁₄N-R + HX |
| Acylation | Acyl Chloride (R-COCl) | Amide | C₁₀H₁₅N + R-COCl → C₁₀H₁₄N-COR + HCl |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | C₁₀H₁₅N + R-SO₂Cl → C₁₀H₁₄N-SO₂R + HCl |
Aromatic Ring Functionalization and Electrophilic Substitution on this compound
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups directly onto the ring. The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the ethyl group (-CH₂CH₃) and the ethanamine group (-CH₂CH₂NH₂).
Both the ethyl group and the ethanamine group are classified as activating, ortho-, para-directing groups. This means they increase the rate of electrophilic substitution compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. Given the 1,2-substitution pattern of the starting material, the primary sites for further substitution would be positions 4 and 6, with position 4 being sterically more accessible.
However, the primary amine is highly basic and can react with many electrophilic reagents and the Lewis acid catalysts often required for these reactions. Therefore, it is standard practice to protect the amine group, typically by converting it to an amide via acylation, prior to performing electrophilic aromatic substitution. The resulting acetamido group is still an ortho-, para-director but is less activating and prevents unwanted side reactions.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid like AlCl₃. docbrown.info
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
| Reaction | Reagents | Typical Product(s) (assuming amine protection) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(2-ethylphenyl)ethan-1-amine derivative |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(2-ethylphenyl)ethan-1-amine derivative |
| Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(2-ethylphenyl)ethan-1-amine derivative |
Formation of Salts and Co-crystals of this compound for Enhanced Research Utility
The basic nature of the primary amine group allows this compound to readily form salts with various acids. Salt formation is an acid-base reaction involving the transfer of a proton from the acid to the amine, resulting in an ionic pair (an ammonium cation and an acid anion). researchgate.net These crystalline salts often exhibit improved physical properties compared to the free base, such as higher melting points, enhanced stability, and modified solubility, which are advantageous for handling, purification, and formulation. researchgate.net
In contrast to salts, co-crystals are multi-component crystalline solids where the components (the amine and a "co-former") are held together by non-covalent interactions, most commonly hydrogen bonding, without the transfer of a proton. nih.govnih.gov Pharmaceutical co-crystals are designed to modify properties like solubility and bioavailability while maintaining the chemical integrity of the active molecule. researchgate.net For this compound, suitable co-formers would be molecules containing hydrogen bond donors and acceptors, such as dicarboxylic acids or amides.
The distinction between a salt and a co-crystal is primarily based on the pKa difference between the amine and the acidic co-former. A large pKa difference (typically > 2.7) favors proton transfer and salt formation, whereas a smaller difference favors the formation of a co-crystal. researchgate.net
| Feature | Salt Formation | Co-crystal Formation |
| Interaction | Ionic bonding (proton transfer) | Non-covalent (e.g., hydrogen bonding) |
| Components | Amine (base) and an Acid | Amine and a Co-former |
| Requirement | Significant pKa difference | Complementary functional groups for non-covalent bonding |
| Example Reagents | Hydrochloric acid, Sulfuric acid | Succinic acid, Benzoic acid |
Heterocyclic Ring Formation Utilizing this compound as a Building Block
Primary amines are versatile nucleophiles that serve as crucial starting materials in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. uomustansiriyah.edu.iq this compound can act as a key building block in cyclization reactions, where the amine nitrogen is incorporated into the newly formed ring.
The specific heterocyclic system synthesized depends on the reaction partner, which provides the remaining atoms for the ring. Several classic named reactions can be employed to construct these structures:
Paal-Knorr Pyrrole Synthesis: Reaction with a 1,4-dicarbonyl compound would lead to the formation of an N-substituted pyrrole.
Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization can form tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals. The presence of the aromatic ring in the substrate is key to this transformation.
Synthesis of Pyrimidines: Reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds or α,β-unsaturated carbonyls, can be used to construct six-membered pyrimidine (B1678525) or dihydropyrimidine (B8664642) rings. researchgate.net
The utility of this compound in these reactions allows for the synthesis of novel heterocyclic derivatives where the 2-ethylphenyl group provides a specific lipophilic and sterically defined substituent on the final molecule.
| Heterocyclic System | Required Co-reactant | General Reaction Type |
| Pyrrole | 1,4-Dicarbonyl Compound | Condensation/Cyclization |
| Tetrahydroisoquinoline | Aldehyde/Ketone | Condensation/Cyclization (Pictet-Spengler) |
| Dihydropyrimidine | β-Dicarbonyl Compound | Condensation/Cyclization |
| Imidazolidine | Two equivalents of an Aldehyde | Condensation |
Polymerization and Material Science Applications of this compound Derivatives
The reactive amine group of this compound and its derivatives makes it a candidate for use as a monomer in step-growth polymerization. The formation of polymers with backbones containing nitrogen and sulfur has been explored using various aniline (B41778) derivatives. nih.gov
Two primary pathways for polymerization involving this amine are:
Polyamide Formation: By reacting this compound with a diacyl chloride (e.g., adipoyl chloride or terephthaloyl chloride), a polyamide can be synthesized. The resulting polymer would feature repeating amide linkages in its backbone, with the 2-ethylphenyl group as a pendant side chain influencing the material's properties, such as its solubility, thermal stability, and mechanical strength.
Polyurea/Polyurethane Formation: The amine can react with diisocyanates to form polyureas or with phosgene (B1210022) derivatives and diols to create polyurethanes. These materials have a wide range of applications, from foams and elastomers to coatings and adhesives.
Furthermore, derivatives of the amine, such as N-acryloyl or N-methacryloyl amides, could be synthesized via acylation. These acrylamide (B121943) monomers can then undergo chain-growth polymerization to produce polymers with potential applications in areas like molecularly imprinted polymers (MIPs), where specific recognition sites for target molecules are created. mdpi.com The 2-ethylphenyl moiety would contribute to the specific non-covalent interactions within the polymer matrix.
Mechanistic Biological and Biochemical Interactions of 2 2 Ethylphenyl Ethan 1 Amine in Vitro Studies Only
Receptor Binding Kinetics and Thermodynamics of 2-(2-Ethylphenyl)ethan-1-amine Analogues (in vitro)
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of receptor interactions can be inferred from studies on analogous phenethylamine (B48288) derivatives. The binding of a ligand to a receptor is governed by its kinetic rate constants—the association rate (k_on_) and the dissociation rate (k_off_)—which together determine the equilibrium dissociation constant (K_d_), a measure of binding affinity.
Structural modifications to the phenethylamine scaffold significantly influence these kinetic parameters. For instance, constraining the flexible ethylamine side chain or altering the substitution pattern on the phenyl ring can have profound effects on the ligand's residence time (the reciprocal of k_off_) at the receptor. Longer residence times are increasingly considered a key parameter for sustained biological effect.
The thermodynamics of binding, described by changes in enthalpy (ΔH) and entropy (ΔS), dictate the nature of the interaction. Enthalpy-driven binding is typically characterized by strong, specific interactions like hydrogen bonds and electrostatic interactions between the ligand and the receptor. In contrast, entropy-driven binding is often associated with the displacement of ordered water molecules from the binding site, a common feature of hydrophobic interactions. For phenethylamine analogues, the nature of the substituents on the aromatic ring and the amine group will determine the balance between these thermodynamic forces, thereby influencing binding affinity and selectivity.
Enzyme Inhibition and Activation Mechanisms by this compound (in vitro)
Phenethylamine derivatives, including analogues of this compound, are known to interact with various enzymes and transporters, often acting as inhibitors. A primary mechanism of action for many phenethylamines is the inhibition of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), which are responsible for the reuptake of neurotransmitters from the synaptic cleft. nih.govkoreascience.kr Inhibition of these transporters increases the extracellular concentration of neurotransmitters. The inhibitory effect of β-phenethylamine derivatives on dopamine reuptake is influenced by the nature of the aromatic group, the length of alkyl groups, and the size of the ring at the alkylamine position. nih.govkoreascience.kr
Beyond transporters, phenethylamine derivatives have been investigated as inhibitors of other enzymes. For example, various derivatives have been studied for their inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications, and carbonic anhydrases (hCA I/II). nih.gov The mechanism of inhibition for these enzymes typically involves the ligand binding to the active site, preventing the substrate from binding and catalysis from occurring. The specific interactions, whether competitive, non-competitive, or mixed-type, depend on the structure of the inhibitor and the enzyme.
Conversely, some enzyme interactions involve activation or covalent modification. An interesting mechanism has been proposed for psychedelic phenethylamines, which may act as substrates for transglutaminase 2 (TGM2). nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org This enzyme can catalyze the covalent attachment of the primary amine of the phenethylamine to glutamine residues on various proteins, a post-translational modification termed "phenethylaminylation". nih.govbiorxiv.orgbiorxiv.org This covalent modification could lead to long-term changes in the function of the target proteins. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org
Structure-Activity Relationship (SAR) Studies for Intrinsic Biological Target Affinity of this compound Derivatives (in vitro)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For phenethylamine derivatives, extensive SAR studies have been conducted to elucidate the structural requirements for affinity at various receptors, particularly serotonin (5-HT) and adrenergic receptors. nih.govconsensus.appkoreascience.krnih.gov
For the 5-HT2A receptor, a key target for many psychoactive phenethylamines, SAR studies have revealed several important features:
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Alkyl or halogen groups at the para-position (R¹) of the phenyl ring tend to have a positive effect on binding affinity. nih.govnih.gov In contrast, alkoxy or nitro groups at the same position can decrease affinity. nih.gov The presence of a 2,5-dimethoxy motif is also relevant for in vivo potency. mdpi.com
Ethylamine Side Chain: Modifications to the ethylamine backbone can significantly alter activity.
Nitrogen (Amine) Group: The substitution on the amine nitrogen (R³) influences affinity. An aromatic group at this position can increase binding affinity, particularly if it contains an oxygen-containing substituent at the ortho position. nih.gov
Studies on adrenergic receptors also show clear SAR trends. N-substitution with large alkyl groups and β-hydroxylation of the ethylamine chain generally increase receptor affinity. consensus.app
The tables below summarize SAR data for phenethylamine derivatives at the 5-HT2A receptor and for the inhibition of the dopamine transporter (DAT).
| Substitution Position | Group | Effect on Affinity | Reference |
|---|---|---|---|
| Phenyl Ring (para-position) | Alkyl or Halogen | Positive | nih.govnih.gov |
| Phenyl Ring (para-position) | Alkoxy or Nitro | Negative | nih.gov |
| Nitrogen Atom (R³) | Aromatic group with ortho-oxygen substituent | Positive | nih.gov |
| Structural Feature | Modification | Effect on Inhibitory Activity | Reference |
|---|---|---|---|
| Aromatic Group | Substituted Phenyl > Thiophenyl > Phenyl | Increasing | nih.govkoreascience.krkoreascience.kr |
| Alkylamine Group | Smaller Ring Size (e.g., Pyrrolidine vs. Piperazine) | Increasing | nih.govkoreascience.kr |
| Alkyl Group | Longer Carbon Chain | Increasing | nih.govkoreascience.kr |
Investigation of Molecular Recognition and Protein-Ligand Interactions with this compound (in vitro)
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. In vitro techniques like radioligand binding assays and molecular docking simulations are used to investigate these interactions for phenethylamine derivatives.
Docking studies of potent phenethylamine-based dopamine reuptake inhibitors have identified key interactions within the binding site of the human dopamine transporter (hDAT). nih.govkoreascience.kr For instance, the amine group of the ligand typically forms a crucial hydrogen bond with the polar side chain of an aspartate residue (Asp79) in the transporter. nih.gov The aromatic portions of the ligand settle into hydrophobic pockets formed by phenylalanine, valine, and tyrosine residues within the transmembrane helices of the protein. nih.gov
Similarly, for the 5-HT2A receptor, the protonated amine of phenethylamine ligands forms a salt bridge with a conserved aspartate residue (D3.32) in transmembrane helix 3. nih.gov The oxygen atoms of methoxy substituents on the phenyl ring can act as hydrogen bond acceptors, interacting with serine residues (e.g., S3.36) in the binding pocket. nih.gov The specific placement and orientation of the ligand are dictated by these collective interactions, which underpin the ligand's affinity and selectivity. Conformational analysis of constrained phenethylamine analogues has further refined the understanding of the optimal geometry for binding. nih.govresearchgate.net
In Vitro Cellular Pathway Modulation by this compound (excluding cytotoxicity, safety, and therapeutic outcomes)
Beyond direct receptor binding and enzyme inhibition, phenethylamine analogues can modulate various intracellular signaling pathways. The functional consequences of receptor activation often involve complex downstream cascades.
Activation of the 5-HT2A receptor by phenethylamine derivatives has been shown to modulate the activity of small GTPases like Rac1 and Cdc42, a process dependent on the enzyme transglutaminase 2 (TGM2). biorxiv.org This pathway can influence neuronal structure by affecting dendritic spine size. biorxiv.org Furthermore, the functional and regulatory activities of phenethylamine compounds, such as the activation of extracellular signal-regulated kinases (ERKs) and induction of receptor endocytosis, have been shown to correlate with their binding affinity for the 5-HT2A receptor. nih.govkoreascience.krnih.govresearchgate.net
Other in vitro studies have demonstrated that certain phenethylamine derivatives can directly interact with components of the cytoskeleton. They have been shown to alter the polymerization dynamics of microtubules in a dose-dependent manner, suggesting a potential mechanism for influencing cell structure and transport. researchgate.net Additionally, some 2C-phenethylamines and their N-benzylphenethylamine (NBOMe) analogues have been observed to significantly affect mitochondrial function, leading to a notable decrease in intracellular ATP production in vitro. mdpi.com
Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Ethylphenyl Ethan 1 Amine in Research Matrices
Chromatographic Techniques for Separation and Purity Assessment of 2-(2-Ethylphenyl)ethan-1-amine
Chromatography is a cornerstone of analytical chemistry, offering robust methods for separating and analyzing complex mixtures. For this compound, several chromatographic techniques are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis of amines, the sample is first introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, which serves as a "chemical fingerprint" for identification.
For amines, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. dphen1.com Techniques such as ethoxycarbonylation followed by pentafluoropropionylation can be utilized to create more volatile and less polar derivatives suitable for GC analysis. dphen1.com The choice of the GC column is also critical; a DB-5 MS column, for instance, is commonly used for the separation of a wide range of compounds, including amine derivatives. dphen1.com
The mass spectrometer provides detailed structural information, aiding in the unambiguous identification of this compound. mdpi.com The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure and can be compared to spectral libraries for confirmation. nih.gov
Table 1: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Value |
| GC Column | DB-5 MS (30m x 0.25mm i.d., 0.25 µm film thickness) dphen1.com |
| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature, with a final hold. dphen1.com |
| Injector Temperature | Typically set high enough to ensure complete vaporization of the sample and its derivatives. |
| Carrier Gas | Helium at a constant flow rate. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV. mdpi.com |
| Mass Scan Range | 50–700 u. dphen1.com |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes for this compound
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For the analysis of amines like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Various detection modes can be coupled with HPLC to provide sensitive and selective detection of this compound:
UV-Vis Detection: This is a common and cost-effective detection method. The analyte must possess a chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum.
Fluorescence Detection: For compounds that fluoresce, this method offers higher sensitivity and selectivity compared to UV-Vis detection. Derivatization with a fluorescent tag may be necessary if the native compound is not fluorescent.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation.
The choice of mobile phase composition, including pH and the use of additives, can be optimized to achieve the desired separation and peak shape for basic compounds like amines.
Table 2: Example HPLC Conditions for Amine Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column. semanticscholar.org |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). gassnova.no |
| Flow Rate | Typically 0.5 - 2.0 mL/min. |
| Detection | UV, Fluorescence, or Mass Spectrometry. semanticscholar.orggassnova.no |
| Injection Volume | 5 - 20 µL. |
Chiral Chromatography for Enantiomeric Separation of this compound
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. This is crucial in many research areas, as enantiomers can exhibit different biological activities.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a variety of chiral compounds, including amines. nih.gov
The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a critical role in achieving enantiomeric resolution. researchgate.net For primary amines, derivatized cyclofructans have also shown good separation capabilities. nih.gov The mechanism of chiral recognition often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. iapc-obp.com
Capillary Electrophoresis (CE) for Analysis of this compound
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is particularly well-suited for the analysis of charged molecules like protonated amines.
In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their charge-to-size ratio. nih.gov
For the analysis of this compound, a low pH BGE is typically used to ensure the amine is in its protonated, cationic form. The separation can be optimized by adjusting the BGE composition, pH, and applied voltage. Various modes of CE, such as capillary zone electrophoresis (CZE), are powerful tools for impurity profiling and quantitative analysis. nih.gov Pre-concentration techniques, such as solid-phase extraction, can be coupled with CE to enhance detection sensitivity for trace-level analysis. mdpi.com
Spectrophotometric and Fluorimetric Methods for Quantification of this compound
Spectrophotometric and fluorimetric methods are based on the absorption and emission of light by the analyte, respectively. While these methods may not offer the same level of selectivity as chromatographic techniques, they can be simple, rapid, and cost-effective for quantitative analysis, particularly when the sample matrix is not complex.
For spectrophotometric analysis, a chemical reaction is often employed to produce a colored derivative of the amine that can be measured in the visible region. Similarly, for fluorimetric analysis, a derivatizing agent can be used to form a highly fluorescent product, thereby increasing the sensitivity and selectivity of the measurement. researchgate.net The choice of the derivatizing reagent and the reaction conditions are critical for achieving a stable and reproducible signal.
Development of Novel Sensors and Biosensors for Research-Grade Detection of this compound
The development of novel sensors and biosensors represents a growing area of research for the rapid and selective detection of amines. These devices aim to provide real-time or near-real-time analysis, often with high sensitivity and portability.
Chemosensors can be designed with receptor-free mechanisms or with synthetic receptors like molecularly imprinted polymers (MIPs) that provide selective recognition of the target amine. nih.gov
Biosensors utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid (aptamer), coupled with a transducer to convert the binding event into a measurable signal. nih.govnih.gov For example, enzyme-based biosensors often use amine oxidases that catalyze the oxidation of the amine, producing a detectable product like hydrogen peroxide. researchgate.net Potentiometric sensors, which measure a change in electric potential upon interaction with the analyte, are another promising approach. nih.gov
The development of thin-film based electronic sensors is also of great interest due to their potential for high sensitivity, selectivity, and low-cost fabrication. cityu.edu.hk These sensors can be designed to detect amines in the vapor phase, offering a non-invasive analytical tool. cityu.edu.hk
Future Directions and Emerging Research Avenues for 2 2 Ethylphenyl Ethan 1 Amine
Integration of 2-(2-Ethylphenyl)ethan-1-amine into Novel Chemical Architectures for Targeted Research
The this compound scaffold serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. Future research will likely focus on incorporating this moiety into novel chemical architectures to probe specific biological targets or to develop materials with unique properties. The synthesis of new heterocyclic compounds derived from 2-phenylethylamine analogues is an area of considerable interest semanticscholar.orgderpharmachemica.com. By reacting this compound with various cyclizing agents, a diverse library of heterocyclic structures, such as pyridines, imidazoles, and thiazoles, could be generated. These new chemical entities could then be screened for a range of biological activities.
Furthermore, the strategic placement of the ethyl group on the phenyl ring can be exploited to create sterically hindered environments around a reactive center, potentially leading to novel catalysts or ligands with unique selectivities. The synthesis of N-substituted derivatives of this compound can also lead to compounds with tailored physicochemical properties for specific applications in medicinal chemistry and materials science nih.gov.
Exploration of Advanced Catalytic Applications of this compound Derivatives
Derivatives of this compound hold significant promise in the field of catalysis. The amine functionality can serve as a coordination site for transition metals, forming complexes that can catalyze a variety of organic transformations nih.govsioc-journal.cnmdpi.comrsc.org. Future research could focus on the synthesis and characterization of transition metal complexes featuring ligands derived from this compound. The steric bulk provided by the 2-ethylphenyl group could influence the coordination geometry and electronic properties of the metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability.
One promising area is in the field of asymmetric catalysis, where chiral derivatives of this compound could be employed as ligands to induce enantioselectivity in chemical reactions. Additionally, these derivatives could be explored as organocatalysts, leveraging the amine group to facilitate reactions such as aldol condensations, Michael additions, and Mannich reactions. The development of catalysts derived from this scaffold could find applications in fine chemical synthesis and the production of pharmaceuticals. For instance, palladium-catalyzed hydrogenation reactions are crucial in many industrial processes, and novel ligands can significantly improve their efficiency nih.govmdpi.comtue.nlnih.gov.
Development of Sophisticated Computational Models for Predicting this compound Reactivity and Interactions
Computational chemistry and molecular modeling are powerful tools for predicting the behavior of chemical compounds and for designing new molecules with desired properties. Future research should focus on the development of sophisticated computational models to predict the reactivity, physicochemical properties, and biological interactions of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities nih.govnih.govmdpi.com. These models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. Molecular docking and molecular dynamics simulations can be employed to study the interactions of these molecules with biological targets, such as enzymes and receptors, providing insights into their mechanism of action at the molecular level nih.govresearchgate.netresearchgate.net. These computational approaches can significantly accelerate the drug discovery and development process for compounds based on the this compound scaffold.
| Computational Modeling Technique | Application for this compound | Predicted Outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity. | Prediction of the activity of novel derivatives. |
| Molecular Docking | Simulating the binding of derivatives to biological targets. | Identification of key binding interactions and potential targets. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its complexes. | Understanding conformational changes and binding stability. |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity descriptors. | Prediction of reaction mechanisms and spectroscopic properties. |
Expanding Mechanistic Biological Studies (In Vitro) of this compound
While the foundational biological activities of some phenylethylamines are known, detailed mechanistic studies of this compound are still in their early stages. Future research should focus on expanding the in vitro biological evaluation of this compound and its derivatives to elucidate their mechanisms of action. A wide range of in vitro assays can be employed to investigate their effects on various cellular processes.
For instance, cytotoxicity studies using a panel of cancer cell lines can determine their potential as anticancer agents mdpi.comresearchgate.net. Further mechanistic studies could then explore the pathways through which they induce cell death, such as apoptosis or necrosis. Enzyme inhibition assays can identify specific enzymes that are targeted by these compounds, which could be relevant for the treatment of various diseases. Additionally, receptor binding assays can determine their affinity for different receptors, providing insights into their pharmacological profiles researchgate.netmaastrichtuniversity.nlnih.gov. The investigation of their effects on ion channels and transporters is another important avenue of research.
| In Vitro Assay Type | Research Focus | Potential Findings |
| Cytotoxicity Assays | Evaluation of cell viability in various cell lines. | Identification of potential anticancer or toxic effects. |
| Enzyme Inhibition Assays | Screening against a panel of relevant enzymes. | Discovery of novel enzyme inhibitors for therapeutic use. |
| Receptor Binding Assays | Determining affinity for a range of receptors. | Characterization of the pharmacological profile. |
| Gene Expression Analysis | Studying changes in gene expression upon treatment. | Elucidation of molecular mechanisms of action. |
| Cellular Imaging | Visualizing the subcellular localization and effects. | Understanding the compound's interaction with cellular components. |
Potential Role of this compound in Interdisciplinary Chemical Research Fields
The versatility of the this compound structure makes it a promising candidate for applications in various interdisciplinary research fields. Its ability to be functionalized and incorporated into larger molecular assemblies opens up possibilities beyond traditional medicinal chemistry.
In the field of materials science , derivatives of this compound could be used as building blocks for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The specific stereoelectronic properties conferred by the 2-ethylphenyl group could lead to materials with unique optical or electronic properties.
In supramolecular chemistry , this compound could be used to construct self-assembling systems, such as gels, vesicles, or nanotubes nih.gov. The non-covalent interactions involving the amine and the aromatic ring can be exploited to direct the formation of these complex architectures, which could have applications in drug delivery, sensing, and catalysis.
Furthermore, in the area of chemical biology , fluorescently labeled derivatives of this compound could be synthesized and used as probes to study biological processes within living cells. These probes could help to visualize the distribution and interactions of specific cellular components, providing valuable insights into cellular function and disease.
The exploration of these interdisciplinary avenues will require collaboration between chemists, biologists, materials scientists, and physicists, and is likely to lead to exciting new discoveries and applications for this compound and its derivatives.
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Ethylphenyl)ethan-1-amine, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step processes, such as Friedel-Crafts alkylation to introduce the ethyl group to the phenyl ring, followed by reductive amination or Gabriel synthesis to install the amine moiety. Key intermediates (e.g., 2-ethylphenylacetic acid or nitrile derivatives) are characterized via 1H/13C NMR (to confirm substitution patterns) and GC-MS (to verify purity) . Catalysts like palladium or nickel are often employed for hydrogenation steps, with reaction optimization focusing on temperature (e.g., 60–100°C) and solvent polarity (e.g., THF vs. DMF) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final amination step?
Methodological Answer:
Low yields may arise from steric hindrance at the ortho position of the ethylphenyl group. Strategies include:
- Catalyst screening : Use of Pd/C or Raney nickel under pressurized H₂ for reductive amination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine precursors .
- Additives : Molecular sieves or triethylamine to absorb byproducts (e.g., water in Schlenk flask setups) .
- Kinetic monitoring : In-situ FTIR or HPLC tracking of intermediate consumption to adjust reaction time .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : 1H NMR detects ethyl group protons (δ 1.2–1.4 ppm triplet) and amine protons (δ 2.6–3.0 ppm multiplet). Aromatic protons appear as a complex multiplet (δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ group).
- Elemental analysis : Validates C, H, N composition, critical for publication-ready data .
Advanced: How can researchers resolve spectral overlaps in NMR caused by aromatic proton coupling?
Methodological Answer:
- 2D NMR techniques : COSY and HSQC distinguish coupling partners and assign aromatic protons unambiguously .
- Deuterated solvents : Use of DMSO-d₆ or CDCl₃ shifts residual proton signals away from critical regions.
- Variable temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., amine proton exchange) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile amines.
- Waste disposal : Segregate acidic/basic waste and neutralize with 1 M HCl before disposal .
Advanced: How can researchers assess the compound’s potential as a biased agonist at serotonin receptors?
Methodological Answer:
- Functional assays : Measure β-arrestin recruitment vs. G-protein activation using BRET or TR-FRET assays .
- Structural analogs : Compare with 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine (a known 5-HT2A agonist) to identify substituent effects on signaling bias .
- Molecular docking : Simulate interactions with receptor homology models (e.g., using AutoDock Vina) to predict binding modes .
Basic: What substituent modifications are commonly explored to enhance stability or bioavailability?
Methodological Answer:
- Electron-withdrawing groups : Nitro or halogens at the para position improve metabolic stability .
- Hydrophobic moieties : Methyl or ethyl groups on the amine sidechain enhance blood-brain barrier penetration .
- Prodrug strategies : Acetylation of the amine to reduce first-pass metabolism .
Advanced: How do electronic effects of substituents influence regioselectivity in electrophilic aromatic substitution?
Methodological Answer:
- Ortho/para directors : Ethyl groups (electron-donating) direct electrophiles to ortho/para positions. Use HNO₃/H₂SO₄ nitration to test regioselectivity .
- Competition experiments : Compare bromination rates (using Br₂/FeBr₃) of this compound vs. unsubstituted analogs to quantify directing effects .
Basic: How can researchers validate the compound’s purity for in vitro biological assays?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 4.6 × 250 mm) with UV detection at 254 nm; ≥95% purity threshold .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis in assay buffers .
Advanced: What strategies address contradictory data in receptor binding vs. functional activity studies?
Methodological Answer:
- Orthosteric vs. allosteric binding : Perform radioligand displacement assays ([³H]ketanserin for 5-HT2A) alongside calcium flux assays .
- Receptor dimerization studies : Use FRET-based probes to assess if the compound induces receptor oligomerization, altering signaling .
- Cell-type specificity : Test in HEK293 vs. neuronal cells to identify confounding factors (e.g., endogenous arrestin levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
